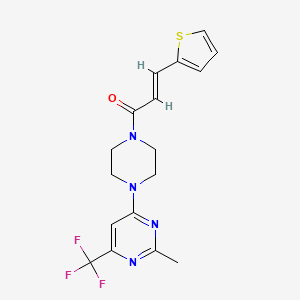
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17F3N4OS and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H19F3N4OS
- Molecular Weight : 388.42 g/mol
- Key Functional Groups : Pyrimidine ring, piperazine moiety, thiophene ring, and an α,β-unsaturated carbonyl group.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |
| HCT116 | 0.78 | Cell cycle arrest at G1 phase |
| A549 | 0.19 | Inhibition of proliferation through mitochondrial dysfunction |
The compound's effectiveness was comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry and Western blot analyses demonstrated that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, which is critical for preventing further cell division and proliferation .
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, including CDK9 and other cyclin-dependent kinases, highlighting its potential for selective targeting .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the functional groups significantly affect biological activity:
- Electron-Withdrawing Groups (EWGs) : The presence of trifluoromethyl groups on the pyrimidine ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Piperazine Substitution : Variations in the piperazine moiety led to changes in potency; substituents that increase steric hindrance generally resulted in decreased activity .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
- Combination Therapy : Preliminary results indicate that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .
Propriétés
IUPAC Name |
(E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWEXBKCWDBHS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














